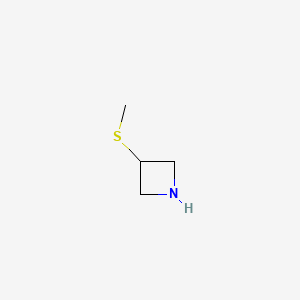

3-(Methylsulfanyl)azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfanylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS/c1-6-4-2-5-3-4/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCIFFGORAXIFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 3-(Methylsulfanyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the structural elucidation of 3-(methylsulfanyl)azetidine, a novel heterocyclic compound with potential applications in medicinal chemistry. As the azetidine scaffold is a privileged structure in drug discovery, a robust and unambiguous characterization of its derivatives is paramount.[1][2] This document moves beyond a simple recitation of analytical techniques, offering a logical workflow grounded in the principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Each section details not only the experimental protocol but also the underlying scientific rationale for its application, ensuring a self-validating and scientifically rigorous elucidation process. This guide is intended for researchers and professionals in the fields of organic synthesis, analytical chemistry, and drug development who require a deep, practical understanding of small molecule characterization.

Introduction: The Significance of the Azetidine Scaffold

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[1][2] Their unique strained ring system imparts specific conformational properties that can be exploited to enhance pharmacological activity and improve physicochemical properties of drug candidates. The incorporation of a methylsulfanyl group at the 3-position introduces a key functional handle for further synthetic elaboration and potential interaction with biological targets. Accurate and unequivocal structure determination is the foundational step in the journey of any new chemical entity from laboratory synthesis to potential therapeutic application.

This guide will systematically detail the process of elucidating the structure of this compound, integrating data from multiple spectroscopic techniques to build a cohesive and irrefutable structural assignment.

The Elucidation Workflow: A Multi-pronged Spectroscopic Approach

The structural elucidation of a novel compound like this compound relies on the synergistic interpretation of data from various analytical methods. No single technique provides a complete picture; rather, each offers a unique piece of the structural puzzle. Our workflow is designed to first establish the molecular formula and then to piece together the connectivity and stereochemistry of the molecule.

Caption: A logical workflow for the structural elucidation of this compound.

Mass Spectrometry: Determining the Molecular Blueprint

3.1. Theoretical Foundation

Mass spectrometry (MS) is the initial and one of the most critical steps in structure elucidation. It provides the molecular weight of the compound and, with high-resolution instruments, the elemental composition. For nitrogen-containing compounds, the "Nitrogen Rule" is a useful heuristic: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[3]

3.2. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: The sample is infused into the ESI source in positive ion mode. The instrument is calibrated to ensure high mass accuracy.

-

Data Analysis: The monoisotopic mass of the protonated molecule [M+H]⁺ is determined. The elemental composition is calculated using the instrument's software, which compares the measured accurate mass to theoretical masses of possible elemental formulas.

3.3. Expected Data and Interpretation

For this compound (C₄H₉NS), the expected monoisotopic mass is 103.0456 g/mol .

| Parameter | Expected Value |

| Molecular Formula | C₄H₉NS |

| Monoisotopic Mass | 103.0456 |

| [M+H]⁺ (Monoisotopic) | 104.0534 |

| [M+Na]⁺ (Monoisotopic) | 126.0353 |

3.4. Fragmentation Pattern Analysis

Electron ionization (EI) or collision-induced dissociation (CID) can provide valuable structural information through fragmentation analysis. Key expected fragmentation pathways for this compound include:

-

Loss of the methylsulfanyl group (•SCH₃): This would result in a fragment ion corresponding to the azetidine ring.

-

Ring opening and fragmentation: The strained four-membered ring can undergo characteristic cleavage.[4]

-

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.[5]

Infrared Spectroscopy: Identifying Functional Groups

4.1. Theoretical Foundation

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups exhibit characteristic absorption bands, making IR an excellent tool for qualitative functional group analysis.

4.2. Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Sample Preparation: A small drop of neat this compound is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected prior to sample analysis.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.

4.3. Expected Data and Interpretation

The IR spectrum of this compound is expected to show the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350-3310 | N-H stretch (secondary amine) | Azetidine N-H |

| 2950-2850 | C-H stretch (aliphatic) | CH₂, CH₃ |

| 1250-1020 | C-N stretch (aliphatic amine) | Azetidine C-N |

| ~700 | C-S stretch | Methylsulfanyl group |

The presence of a band in the 3350-3310 cm⁻¹ region would be indicative of the secondary amine of the azetidine ring.[6] The C-S stretch is often weak and can be difficult to assign definitively, but its presence in the fingerprint region would be consistent with the proposed structure.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Structure

5.1. Theoretical Foundation

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present. Two-dimensional (2D) NMR techniques are then used to establish the precise connectivity between atoms.

5.2. Experimental Protocol: 1D and 2D NMR

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Data Acquisition:

-

¹H NMR spectrum

-

¹³C NMR spectrum

-

2D Correlation Spectroscopy (COSY)

-

2D Heteronuclear Single Quantum Coherence (HSQC)

-

2D Heteronuclear Multiple Bond Correlation (HMBC)

-

-

Data Analysis: Chemical shifts (δ), coupling constants (J), and correlation peaks in the 2D spectra are analyzed to piece together the molecular structure.

5.3. Expected ¹H NMR Data and Interpretation

Caption: Numbering scheme for this compound.

| Proton(s) | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~2.1 | Singlet | - | S-CH₃ | |

| ~3.0-3.2 | Multiplet | - | Hc (C2-H) | |

| ~3.6-3.8 | Multiplet | - | Ha, Hb, Hd, He | |

| ~2.5 | Broad singlet | - | N-H |

-

S-CH₃: The three protons of the methyl group attached to the sulfur atom are expected to appear as a sharp singlet around 2.1 ppm.[8]

-

Azetidine Ring Protons: The protons on the azetidine ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The protons on the carbons adjacent to the nitrogen (C1 and C3) are expected to be deshielded and appear further downfield compared to the proton at C2.[9][10] The exact chemical shifts and multiplicities will depend on the ring pucker and the relative stereochemistry.

-

N-H Proton: The N-H proton will likely appear as a broad singlet, and its chemical shift will be dependent on concentration and solvent.

5.4. Expected ¹³C NMR Data and Interpretation

| Carbon | Expected δ (ppm) | Assignment |

| ~15 | S-CH₃ | |

| ~40 | C2 | |

| ~50 | C1, C3 |

-

S-CH₃: The methyl carbon attached to sulfur is expected to be the most upfield signal.

-

Azetidine Ring Carbons: The carbons of the azetidine ring will appear in the aliphatic region. The carbons bonded to the nitrogen (C1 and C3) will be deshielded relative to the C2 carbon.[11][12]

5.5. 2D NMR for Unambiguous Connectivity

-

COSY: Will show correlations between coupled protons. For example, the proton at C2 (Hc) should show correlations to the protons at C1 (Ha, Hb) and C3 (Hd, He).

-

HSQC: Will correlate each proton signal to the carbon to which it is directly attached. This allows for the unambiguous assignment of the ¹³C spectrum.

-

HMBC: Will reveal long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:

-

The S-CH₃ protons to the C2 carbon.

-

The C2 proton (Hc) to the S-CH₃ carbon.

-

The C1 and C3 protons to the C2 carbon, and vice versa.

-

Caption: Key 2D NMR correlations for confirming the structure of this compound.

Conclusion: A Unified Structural Hypothesis

By integrating the data from mass spectrometry, infrared spectroscopy, and a full suite of NMR experiments, a definitive structural assignment for this compound can be achieved. HRMS establishes the molecular formula, IR confirms the presence of the secondary amine and alkyl-thioether functionalities, and NMR spectroscopy provides the atom-by-atom connectivity. The combination of these techniques provides a self-validating system, ensuring the highest degree of confidence in the elucidated structure. This rigorous approach is essential for advancing the development of novel azetidine-based compounds in the pharmaceutical and chemical industries.

References

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

- Gingras, M. (1965). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Canadian Journal of Chemistry, 43(4), 1213-1218.

-

MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Oxford Academic. (n.d.). Oxidative Dimerization of a Thiol and Certain Thioethers During Thin-Layer Chromatography, Observed by Mass Spectrometry. Retrieved from [Link]

-

PubMed Central (PMC). (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved from [Link]

-

ScienceDirect. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Studylib. (n.d.). Table (3-3): 1H NMR and 13C NMR spectral for 3. Retrieved from [Link]

-

TSI Journals. (2010). Organic CHEMISTRY. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

Sources

- 1. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. whitman.edu [whitman.edu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Azetidine(503-29-7) 1H NMR spectrum [chemicalbook.com]

- 10. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. studylib.net [studylib.net]

An In-depth Technical Guide to 3-(Methylsulfanyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Azetidine Scaffold and the Significance of Sulfur Introduction

The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can enhance binding affinity to biological targets and improve pharmacokinetic properties compared to more flexible acyclic or larger ring systems.[1][2] The introduction of diverse functionalities onto the azetidine core is a key strategy for expanding chemical space in drug discovery.[1] This guide focuses on a specific, yet highly valuable derivative: 3-(methylsulfanyl)azetidine. The incorporation of a methylsulfanyl (-SMe) group introduces a polarizable sulfur atom and a lipophilic methyl group, which can modulate a compound's solubility, metabolic stability, and target interactions. This document provides a comprehensive technical overview of this compound, including its chemical identity, proposed synthesis, physicochemical properties, and its emerging role in the design of novel therapeutics.

Chemical Identity and Physicochemical Properties

While this compound is most commonly available and handled as its hydrochloride salt, this section will detail the properties of this stable form.

CAS Number: 1417793-19-1 (for 3-Methylthio-azetidine hydrochloride)[3]

| Property | Value | Source |

| Molecular Formula | C₄H₁₀ClNS | [3] |

| Molecular Weight | 139.65 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥97% | [3] |

| Storage Temperature | Refrigerator | |

| InChI Key | PKQXOKYPKFJWAP-UHFFFAOYSA-N |

Synthesis of the this compound Core

A direct, detailed experimental protocol for the synthesis of this compound is not extensively reported in peer-reviewed literature. However, based on established methodologies for the synthesis of substituted azetidines, a plausible and efficient synthetic route can be proposed. The following workflow outlines a common strategy starting from a commercially available precursor.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Reduction of N-Boc-azetidin-3-one

-

To a stirred solution of N-Boc-azetidin-3-one in methanol at 0 °C, add sodium borohydride portion-wise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-azetidin-3-ol, which can often be used in the next step without further purification.

Step 2: Mesylation of N-Boc-azetidin-3-ol

-

Dissolve N-Boc-azetidin-3-ol in dichloromethane and cool to 0 °C.

-

Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

-

Stir the reaction at 0 °C for 1-2 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford N-Boc-3-mesyloxyazetidine.

Step 3: Nucleophilic Substitution with Sodium Thiomethoxide

-

To a solution of N-Boc-3-mesyloxyazetidine in a suitable solvent such as DMF, add sodium thiomethoxide.

-

Heat the reaction mixture to 50-60 °C and stir for 12-16 hours.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain N-Boc-3-(methylsulfanyl)azetidine.

Step 4: Deprotection to Yield this compound Hydrochloride

-

Dissolve N-Boc-3-(methylsulfanyl)azetidine in a solution of hydrochloric acid in 1,4-dioxane.

-

Stir the mixture at room temperature for 2-4 hours.

-

The product, this compound hydrochloride, will precipitate from the solution.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Spectroscopic Characterization (Predicted)

While a definitive spectrum for this compound is not publicly available, the following are predicted spectroscopic characteristics based on analogous structures.[4]

¹H NMR (Proton NMR)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -S-CH ₃ | 2.1 - 2.3 | s |

| CH -S | 3.3 - 3.6 | m |

| CH ₂-N | 3.8 - 4.2 | m |

| NH | Variable (broad) | s |

¹³C NMR (Carbon NMR)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -S-C H₃ | 14 - 18 |

| C H-S | 35 - 40 |

| C H₂-N | 50 - 55 |

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) for the free base (C₄H₉NS) would be expected at m/z = 103. Key fragmentation patterns would likely involve the loss of the methyl group (-CH₃) and cleavage of the azetidine ring.

Safety and Handling

The hydrochloride salt of this compound is classified as a warning-level hazard.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Rationale for Use in Medicinal Chemistry

-

Improved Physicochemical Properties: The azetidine ring introduces a degree of rigidity and a three-dimensional character that can enhance binding to protein targets. The methylsulfanyl group can fine-tune lipophilicity and polarity, potentially improving solubility and cell permeability.

-

Metabolic Stability: The azetidine ring can be more metabolically stable than larger saturated heterocycles.

-

Novel Chemical Space: The incorporation of this unique scaffold allows for the exploration of novel chemical space, which can lead to the discovery of compounds with new biological activities and intellectual property.

Potential Therapeutic Areas

Azetidine derivatives have been investigated for a wide range of diseases, including:

-

Oncology: As inhibitors of kinases and other enzymes involved in cancer progression.[1]

-

Infectious Diseases: As novel antibacterial and antiviral agents.[1]

-

Central Nervous System (CNS) Disorders: The rigid framework of azetidines can be beneficial for targeting receptors in the CNS.[1]

The this compound moiety, in particular, can be further functionalized. The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone, providing additional avenues for structural diversification and modulation of biological activity.

Conclusion

This compound represents a promising and versatile building block for modern drug discovery. Its unique combination of a strained azetidine ring and a functionalizable methylsulfanyl group offers medicinal chemists a valuable tool for the design and synthesis of novel therapeutic agents. While the parent compound is not as widely documented as some of its derivatives, this guide provides a foundational understanding of its properties, synthesis, and potential applications, empowering researchers to leverage this scaffold in their quest for new medicines.

References

- Dubois, M. A. J., Lazaridou, A., Choi, C., Mousseau, J. J., & Bull, J. A. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943–5956.

-

Chemsrc. (2024). 3-Methylthio-azetidine hydrochloride. Retrieved from [Link]

- MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Google Patents. (n.d.). EA006510B1 - Pharmaceutical compositions based on azetidine derivatives.

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

- Cheekatla, S. R., et al. (2026).

- Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1261314.

- Google Patents. (n.d.). US9139593B2 - Azetidine compounds, compositions and methods of use.

- NIH. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PubMed Central.

- PubMed. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(7), 2899–2902.

- NIH. (n.d.). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. PubMed Central.

-

NIST. (n.d.). Azetidine, 3-methyl-3-phenyl-. Retrieved from [Link]

-

ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.

- NIH. (n.d.). Late-stage oxidative C(sp3)

- NIH. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- PubMed. (2005). 1H and 13C nuclear magnetic resonance studies of the hindered phencyclone adducts of some smaller branched N-alkyl maleimides: rigorous aryl proton assignments with high-resolution two-dimensional (COSY45) spectroscopy, and anisotropic shielding effects and ab initio geometry optimizations. Applied Spectroscopy, 59(3), 354–365.

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 22(11), 1899.

-

ResearchGate. (2017). Analytical Derivatives for the NIST/NIH/EPA Mass Spectral Library. Retrieved from [Link]

-

SpectraBase. (n.d.). Azetidine, 1-(1,1-dimethylethyl)-3-methyl- - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Azetidine. Retrieved from [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Methylthio-azetidine hydrochloride Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [m.chemsrc.com]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

3-(Methylsulfanyl)azetidine molecular weight

An In-Depth Technical Guide to 3-(Methylsulfanyl)azetidine: A Versatile Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine motif has emerged as a cornerstone in contemporary medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] This guide focuses on the this compound scaffold, a unique building block that combines the conformational rigidity and sp³-rich character of the four-membered ring with the versatile chemistry of a thioether functional group.[3][4] We will delve into its core molecular features, synthetic accessibility, and strategic applications in the design of next-generation therapeutics, providing both foundational knowledge and actionable experimental insights for researchers in the field.

Introduction: The Strategic Value of the Azetidine Core

Historically, the application of the saturated azetidine ring in drug discovery was less common than its β-lactam counterparts, partly due to challenges in its synthesis.[5] However, the unique structural and electronic properties of the azetidine ring—namely, its high ring strain and non-planar geometry—offer significant advantages in drug design.[1] These features can lead to improved metabolic stability, enhanced solubility, and novel intellectual property space.[1][6] The incorporation of azetidine scaffolds is a recognized strategy to create "escape vectors" from flat, aromatic-heavy molecules towards more three-dimensional, lead-like chemical matter.[5][6]

The this compound variant introduces a sulfur-containing functional group, which is prevalent in numerous pharmaceuticals and agrochemicals.[3] The thioether moiety can engage in specific non-covalent interactions with biological targets and serves as a synthetic handle for further functionalization, for instance, through oxidation to sulfoxides and sulfones, thereby expanding the accessible chemical space.[3]

Molecular Profile of this compound

A thorough understanding of the physicochemical properties of a scaffold is paramount for its effective deployment in drug discovery programs.

Structure and Conformation

The core structure of this compound consists of a saturated four-membered nitrogen-containing ring with a methylsulfanyl (-SCH₃) group attached to the C3 position. The calculated molecular formula is C₄H₉NS, with a corresponding molecular weight of approximately 103.19 g/mol .

Table 1: Core Physicochemical Properties of this compound and Related Structures.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| This compound | C₄H₉NS | 103.19 (Calculated) | |

| This compound-3-carboxylic acid | C₅H₉NO₂S | 147.2 | |

| Ethyl this compound-3-carboxylate | C₇H₁₃NO₂S | 175.25 | [7] |

| This compound-3-carbonitrile hydrochloride | C₅H₈N₂S | 128.04 (free base) | [8] |

| 1-[(Tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylic acid | C₁₁H₁₉NO₄S | 261.34 | [9] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: Protons on the azetidine ring would likely appear in the 2.5-4.0 ppm range. The methyl group of the thioether would present as a singlet, typically around 2.1 ppm. The N-H proton would be a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon atoms of the azetidine ring would resonate in the aliphatic region, with the C3 carbon bearing the thioether group being significantly influenced by the sulfur atom. The methyl carbon of the -SCH₃ group would be expected in the 10-20 ppm range.

-

Mass Spectrometry: The monoisotopic mass would be a key identifier. For instance, the monoisotopic mass of the related this compound-3-carbonitrile is 128.04082 Da.[8] High-resolution mass spectrometry would provide an exact mass measurement, confirming the elemental composition.

Synthesis and Derivatization Strategies

The synthesis of substituted azetidines is a field of active research, with numerous methods developed to access this valuable heterocyclic core.[10]

Construction of the Azetidine Ring

The formation of the azetidine ring is often the most challenging step. Common strategies include:

-

Intramolecular Cyclization: This is a widely used approach, often starting from 3-amino-1-propanol or related derivatives, where a leaving group is installed at the 3-position to facilitate ring closure.[11]

-

[2+2] Cycloadditions: Photocycloadditions between imines and alkenes can directly form the azetidine ring, although this method may have limitations in terms of substrate scope and regioselectivity.[10]

-

Ring Contraction/Expansion: Less common, but viable, are methods involving the rearrangement of larger or smaller heterocyclic systems to form the azetidine core.[10]

Introduction of the 3-(Methylsulfanyl) Moiety

Once the azetidine core is established, or concurrently with its formation, the methylsulfanyl group can be introduced. A particularly relevant and modern approach involves the iron-catalyzed alkylation of thiols with azetidin-3-ols.[3][4] This method is advantageous due to its mild conditions and tolerance of a broad range of functional groups.

Diagram 1: General Workflow for the Synthesis of 3-Sulfanyl Azetidines.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl this compound-3-carboxylate | C7H13NO2S | CID 165899349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound-3-carbonitrile hydrochloride (C5H8N2S) [pubchemlite.lcsb.uni.lu]

- 9. Buy 1-[(Tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylicacid [smolecule.com]

- 10. Synthesis of Azetidines [manu56.magtech.com.cn]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(Methylsulfanyl)azetidine: A Versatile Building Block for Modern Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with advantageous physicochemical properties is relentless. Small, strained heterocyclic scaffolds have emerged as powerful tools for navigating and optimizing chemical space. Among these, the azetidine ring, a four-membered saturated heterocycle, has garnered significant attention for its unique conformational rigidity and its ability to impart favorable properties such as improved solubility, metabolic stability, and three-dimensionality to drug candidates.[1][2] Several FDA-approved drugs, including the Janus kinase inhibitor baricitinib and the antihypertensive agent azelnidipine, feature the azetidine motif, underscoring its value in contemporary drug design.[2] This guide focuses on a particularly intriguing derivative, 3-(methylsulfanyl)azetidine, exploring its synthesis, properties, and potential as a key building block in the development of next-generation therapeutics.

Physicochemical Properties and Structural Features

The IUPAC name for the topic compound is This compound . It is also commonly referred to as 3-(methylthio)azetidine. The incorporation of a methylsulfanyl group at the 3-position of the azetidine ring introduces a unique combination of properties. The sulfur atom can act as a hydrogen bond acceptor and its lipophilicity can influence the overall solubility and permeability of a molecule.

| Property | Predicted/Observed Value | Source/Comment |

| IUPAC Name | This compound | Standard nomenclature |

| Synonyms | 3-(Methylthio)azetidine | Common alternative |

| Molecular Formula | C₄H₉NS | |

| Molecular Weight | 103.19 g/mol | |

| CAS Number | 1417793-19-1 (for HCl salt) | Commercial availability |

The azetidine ring itself is characterized by significant ring strain (approximately 25.4 kcal/mol), which, while making it more reactive than larger rings like pyrrolidine, also renders it more stable and easier to handle than the highly strained aziridines.[3] This inherent reactivity can be harnessed for further functionalization, making this compound a versatile synthetic intermediate.

Synthesis of this compound: A Proposed Experimental Protocol

Overall Synthetic Strategy

The proposed synthesis involves a two-step sequence starting from the commercially available N-Boc-3-hydroxyazetidine. The first step is the activation of the hydroxyl group, followed by a nucleophilic substitution with sodium thiomethoxide. The final step is the deprotection of the Boc group to yield the target compound, likely as its hydrochloride salt for improved stability and handling.

Caption: Proposed synthetic workflow for this compound.

Step 1: Mesylation of N-Boc-3-hydroxyazetidine

Causality: The hydroxyl group at the 3-position is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a better leaving group. Mesylation (conversion to a mesylate) is a common and effective strategy for this transformation. The reaction is typically performed at low temperatures to prevent side reactions.

Protocol:

-

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere, add triethylamine (1.5 eq) at 0 °C.

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture containing the in situ formed N-Boc-3-(mesyloxy)azetidine is used directly in the next step without isolation.

Step 2: Nucleophilic Substitution with Sodium Thiomethoxide

Causality: Sodium thiomethoxide is a potent nucleophile that will readily displace the mesylate group in an SN2 reaction to form the desired carbon-sulfur bond. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reagents and promoting the SN2 pathway.

Protocol:

-

In a separate flask, prepare a solution of sodium thiomethoxide (1.5 eq) in anhydrous DMF (1.0 M).

-

Add the solution of sodium thiomethoxide to the reaction mixture from Step 1 at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure N-Boc-3-(methylsulfanyl)azetidine.

Step 3: Deprotection of the Boc Group

Causality: The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines and is readily cleaved under acidic conditions. Treatment with hydrochloric acid in an organic solvent like dioxane will efficiently remove the Boc group and provide the hydrochloride salt of the final product, which is often more stable and easier to handle than the free base.

Protocol:

-

Dissolve the purified N-Boc-3-(methylsulfanyl)azetidine (1.0 eq) in a minimal amount of DCM.

-

Add a solution of 4 M HCl in dioxane (5.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, the product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

-

The product can be triturated with diethyl ether to afford the pure this compound hydrochloride as a solid.

Spectroscopic Characterization (Predicted)

Predicted 1H NMR Spectrum (400 MHz, D₂O)

-

δ 2.1-2.2 ppm (s, 3H, -S-CH₃) : The methyl protons attached to the sulfur atom are expected to appear as a sharp singlet in this region.

-

δ 3.6-3.8 ppm (m, 1H, -CH-S-) : The proton at the 3-position, deshielded by the adjacent sulfur atom, will likely appear as a multiplet.

-

δ 3.9-4.2 ppm (m, 4H, -CH₂-N-CH₂-) : The four methylene protons on the azetidine ring are expected to be in a complex multiplet pattern due to their diastereotopicity and coupling to each other and the proton at the 3-position. The protons on the same carbon will exhibit geminal coupling, and they will also show vicinal coupling to the C3-proton.

Predicted 13C NMR Spectrum (100 MHz, D₂O)

-

δ 14-16 ppm (-S-CH₃) : The carbon of the methyl group attached to the sulfur.

-

δ 35-38 ppm (CH-S-) : The carbon at the 3-position of the azetidine ring, shifted downfield by the sulfur substituent.

-

δ 50-53 ppm (CH₂-N-CH₂) : The two equivalent methylene carbons of the azetidine ring.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable building block for drug discovery for several key reasons:

-

Bioisosteric Replacement: The azetidine ring is often used as a bioisostere for larger rings like piperidine or piperazine to fine-tune physicochemical properties such as pKa, logP, and polar surface area.[4]

-

Improved Pharmacokinetics: The constrained nature of the azetidine ring can lead to improved metabolic stability and reduced off-target activity by locking the molecule into a more defined conformation.[1]

-

Vector for Further Functionalization: The nitrogen atom of the azetidine ring provides a convenient handle for the introduction of various substituents, allowing for the exploration of structure-activity relationships. The sulfur atom can also be oxidized to the corresponding sulfoxide or sulfone, providing further opportunities for diversification and modulation of properties.

While no currently marketed drugs explicitly contain the this compound moiety, its potential is underscored by the prevalence of both the azetidine ring and sulfur-containing functional groups in a wide range of bioactive molecules.[2][5] The combination of these two pharmacophorically important features in a single, compact building block makes this compound a highly attractive starting material for the synthesis of novel compound libraries targeting a diverse array of biological targets.

Caption: Synthetic utility of this compound in drug discovery.

Safety, Handling, and Storage

As with all chemicals, proper safety precautions should be taken when handling this compound and its derivatives. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The hydrochloride salt is expected to be a solid that is more stable and less volatile than the free base. It should be stored in a cool, dry place away from incompatible materials. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound represents a compelling and underutilized building block for medicinal chemistry. Its unique combination of a strained azetidine ring and a versatile methylsulfanyl group offers a wealth of opportunities for the design and synthesis of novel drug candidates with potentially superior pharmacokinetic and pharmacodynamic profiles. The synthetic route outlined in this guide provides a practical and scalable approach to access this valuable compound, empowering researchers to explore its full potential in the ongoing quest for innovative therapeutics.

References

- Aventis Pharma S.A. (2005). Semi-solid systems containing azetidine derivatives.

-

Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

-

Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

-

Fujita, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

-

Magtoof, M. S., & Hassan, Z. S. (2011). Synthesis and Characterization Of Some 3-Phenylthio/3-Phenoxyazetidine-2- One: Application of Two Dimensional NMR HMQC 1H-13C, Cosy 1H–1H And Mass Spectroscopy. Organic CHEMISTRY, 7(4). [Link]

- Merck & Co., Inc. (2000). Synthesis of azetidine derivatives.

-

Popescu, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

- Shell Internationale Researchmaatschappij B.V. (1990). Process for synthesis of azetidine and novel intermediates therefor.

-

Szostak, M., & Mughal, H. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]

-

Trost, B. M., & Dong, G. (2008). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. [Link]

-

Various Authors. (n.d.). Azetidine. Organic Syntheses. [Link]

-

Yue, P., et al. (2017). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Oncotarget, 8(51), 88591–88605. [Link]

-

Zhang, L., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]

- 5. WO1999019297A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

The Synthetic Blueprint: A Guide to the Preparation of 3-(Methylsulfanyl)azetidine Starting Materials

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

The azetidine motif, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern drug discovery. Its inherent conformational rigidity and ability to introduce precise three-dimensional diversity have made it a valuable tool for medicinal chemists seeking to optimize the pharmacological properties of lead compounds. Specifically, 3-substituted azetidines offer a versatile platform for modulating bioactivity. Among these, 3-(methylsulfanyl)azetidine has garnered significant interest due to the unique properties conferred by the sulfur-containing substituent, including its potential to engage in specific protein-ligand interactions and influence metabolic stability. This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for accessing this compound and its key starting materials, with a focus on the underlying chemical principles and practical experimental guidance for researchers in the field.

Strategic Disconnection and Key Synthetic Intermediates

The synthesis of this compound typically commences with a suitably protected azetidine core, which is then functionalized at the 3-position. The most common and versatile starting material for this purpose is N-Boc-3-hydroxyazetidine , a commercially available or readily synthesized intermediate. The synthetic approaches can be broadly categorized into two main strategies:

-

Activation of the 3-hydroxyl group followed by nucleophilic substitution: This is arguably the most direct and widely applicable method. The hydroxyl group of N-Boc-3-hydroxyazetidine is converted into a better leaving group (e.g., a mesylate or tosylate), which is then displaced by a methylthiolate nucleophile.

-

Mitsunobu reaction: This classic transformation allows for the direct conversion of the 3-hydroxyl group to the corresponding methyl thioether with inversion of configuration, offering a stereospecific route.

This guide will delve into the practical execution of these strategies, starting with the synthesis of the pivotal precursor, N-Boc-3-hydroxyazetidine.

Part I: Synthesis of the Core Scaffold: N-Boc-3-hydroxyazetidine

The most common route to N-Boc-3-hydroxyazetidine begins with the synthesis of 1-benzylazetidin-3-ol, followed by debenzylation and subsequent Boc protection.[1]

Workflow for the Synthesis of N-Boc-3-hydroxyazetidine

Caption: Synthesis of N-Boc-3-hydroxyazetidine.

Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine

Step 1: Synthesis of 1-Benzylazetidin-3-ol [1]

-

To a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL) cooled to 0–5 °C, slowly add 2-(chloromethyl)oxirane (30.0 g, 280 mmol).

-

Stir the reaction mixture at 0–5 °C for 16 hours.

-

Isolate the crude product by filtration, wash with water (60 mL), and dry in vacuo.

-

Dissolve the dried solid in acetonitrile (485 mL) and add sodium carbonate (42.0 g, 396 mmol) in portions.

-

Heat the mixture to 80–90 °C and stir under reflux for 16 hours.

-

After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure to yield 1-benzylazetidin-3-ol.

Step 2: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine) [1]

-

To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL), add 5% Pd/C (1.75 g).

-

Stir the reaction mixture at room temperature under a hydrogen atmosphere for 20 hours.

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to obtain crude azetidin-3-ol.

-

Dissolve the crude azetidin-3-ol in THF. To this solution, add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to afford N-Boc-3-hydroxyazetidine.

Part II: Synthesis of N-Boc-3-(methylsulfanyl)azetidine

With the key intermediate, N-Boc-3-hydroxyazetidine, in hand, we can now explore the two primary pathways for introducing the methylsulfanyl group.

Method A: Activation and Nucleophilic Substitution

This robust and widely applicable method involves a two-step sequence: conversion of the hydroxyl group to a mesylate, followed by nucleophilic displacement with sodium thiomethoxide.

Caption: Synthesis via mesylation and nucleophilic substitution.

Step 1: Synthesis of tert-Butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate

-

Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: Synthesis of tert-Butyl this compound-1-carboxylate

-

Dissolve the crude N-Boc-3-mesyloxyazetidine (1.0 eq) in dimethylformamide (DMF).

-

Add sodium thiomethoxide (1.5 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3-(methylsulfanyl)azetidine.

Method B: Mitsunobu Reaction

The Mitsunobu reaction offers a direct conversion of the alcohol to the thioether with inversion of stereochemistry.[2][3] This method is particularly advantageous when stereochemical control is crucial.

Caption: Synthesis via the Mitsunobu reaction.

-

Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution.

-

After the addition is complete, bubble methanethiol gas through the reaction mixture at 0 °C for 15-30 minutes, or add a solution of methanethiol in THF.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography to separate the product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

Part III: Deprotection to Yield this compound

The final step in the synthesis is the removal of the Boc protecting group to yield the free amine, typically as a hydrochloride salt for improved stability and handling.

Deprotection Workflow

Caption: N-Boc deprotection to the final product.

Experimental Protocol: Synthesis of this compound Hydrochloride[4][5]

-

Dissolve N-Boc-3-(methylsulfanyl)azetidine (1.0 eq) in a minimal amount of dichloromethane (DCM) or another suitable solvent.

-

Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature. Alternatively, trifluoroacetic acid (TFA) in DCM can be used.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC. The formation of a precipitate may be observed.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to induce precipitation of the hydrochloride salt.

-

Collect the solid by filtration, wash with diethyl ether, and dry in vacuo to yield this compound hydrochloride as a solid.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield | Reference(s) |

| Benzylazetidinol Synthesis | Benzylamine, Epichlorohydrin | 1-Benzylazetidin-3-ol | H₂O, Na₂CO₃, CH₃CN | Good | [1] |

| Boc Protection | Azetidin-3-ol | N-Boc-3-hydroxyazetidine | (Boc)₂O, THF | High | [1][4] |

| Mesylation | N-Boc-3-hydroxyazetidine | N-Boc-3-mesyloxyazetidine | MsCl, Et₃N, DCM | High | (Proposed) |

| Nucleophilic Substitution | N-Boc-3-mesyloxyazetidine | N-Boc-3-(methylsulfanyl)azetidine | NaSMe, DMF | Moderate-Good | (Proposed) |

| Mitsunobu Reaction | N-Boc-3-hydroxyazetidine | N-Boc-3-(methylsulfanyl)azetidine | PPh₃, DIAD/DEAD, CH₃SH, THF | Moderate-Good | [2] |

| Boc Deprotection | N-Boc-3-(methylsulfanyl)azetidine | This compound HCl | HCl/Dioxane or TFA | High | [5][6] |

Conclusion and Future Perspectives

The synthesis of this compound is readily achievable through well-established synthetic transformations. The choice of synthetic route will depend on factors such as the desired scale of the reaction, cost of reagents, and the need for stereochemical control. The nucleophilic substitution of a mesylated precursor represents a reliable and scalable approach, while the Mitsunobu reaction offers a valuable alternative for stereospecific synthesis. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to access this important building block for the advancement of medicinal chemistry programs. Further optimization of reaction conditions and the development of more sustainable and efficient methodologies will continue to be an area of active research.

References

- Welin, E. R., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(30), 10474-10482.

- Werness, S. A., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 6(6), 953-968.

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]

-

Reddit. (2023, March 10). How do I remove the N-Boc protection group to get the amino acid histidine?. r/OrganicChemistry. Retrieved from [Link]

- MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). RSC Advances, 9(64), 37245-37250.

- Hudson, M. J., et al. (2012). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected α,β-Diaminopropionic Acids. Molecules, 17(9), 10477-10485.

- MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6285.

-

Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(3), 1645-1651.

- National Institutes of Health. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(11), 3149.

- Frontiers in Chemistry. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1269324.

- Chemical Reviews. (2015).

- Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.

- Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Pharmaceutical Potential with N-Boc-3-hydroxyazetidine: A Key Intermediate. Retrieved from [Link]

-

Reddit. (2025, February 16). Replacing secondary alcohol with Trityl mercaptan, using mitsunobu reaction. r/Chempros. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

The Ascendant Scaffold: A Technical Guide to 3-(Methylsulfanyl)azetidine and Its Derivatives in Modern Drug Discovery

Introduction: The Allure of the Strained Ring

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged" motif.[1][2][3] Its inherent ring strain, intermediate between the highly reactive aziridines and the more flexible pyrrolidines, provides a unique conformational rigidity.[1] This structural constraint can lead to enhanced binding affinity for biological targets and improved metabolic stability, often by mitigating common metabolic pathways such as N-dealkylation.[4][5]

This guide provides an in-depth exploration of 3-(methylsulfanyl)azetidine, a versatile building block that combines the benefits of the azetidine core with the nuanced reactivity and metabolic possibilities of a thioether functionality. We will delve into its synthesis, chemical properties, and diverse applications in drug development, with a particular focus on its oxidized derivatives, the corresponding sulfoxide and sulfone. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.

Core Synthesis and Chemical Properties

The strategic incorporation of this compound into drug candidates necessitates robust and scalable synthetic routes. While various methods for the synthesis of substituted azetidines exist, a common and efficient approach to N-protected this compound proceeds from commercially available N-Boc-3-azetidinone.

Synthesis of N-Boc-3-(methylsulfanyl)azetidine

A plausible and efficient synthetic route involves a two-step process starting from N-Boc-3-azetidinone: reduction to the corresponding alcohol followed by substitution with a methylthio group. A more direct, albeit potentially lower-yielding, approach could involve the direct reaction of N-Boc-3-azetidinone with a methyl sulfur nucleophile. A highly relevant and modern approach for creating 3-thioether substituted azetidines is the iron-catalyzed reaction of an azetidin-3-ol with a thiol.[6][7][8]

Step 1: Reduction of N-Boc-3-azetidinone to N-Boc-3-hydroxyazetidine

The ketone functionality of N-Boc-3-azetidinone can be readily reduced to the corresponding alcohol using a mild reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol. This reaction is typically high-yielding and proceeds under gentle conditions.

Step 2: Conversion of N-Boc-3-hydroxyazetidine to N-Boc-3-(methylsulfanyl)azetidine

The hydroxyl group of N-Boc-3-hydroxyazetidine can be converted to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with sodium thiomethoxide (NaSMe). Alternatively, an iron-catalyzed direct substitution of the hydroxyl group with methanethiol offers a more atom-economical approach.[6][7][8]

Experimental Protocol: Synthesis of N-Boc-3-(methylsulfanyl)azetidine via Iron-Catalyzed Thiol Alkylation

Materials:

-

N-Boc-3-hydroxyazetidine

-

Iron(III) chloride (FeCl₃)

-

Methanethiol (or a suitable precursor like sodium thiomethoxide)

-

Toluene (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, flash chromatography system)

Procedure:

-

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous toluene, add iron(III) chloride (0.075 eq).

-

Add methanethiol (2.0 eq) to the reaction mixture.

-

Stir the mixture at 40 °C for 15 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the layers and extract the aqueous phase with dichloromethane (3 x 10 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-(methylsulfanyl)azetidine.

Physicochemical Properties

| Property | Estimated Value/Characteristic | Rationale |

| Molecular Weight | 117.20 g/mol | C₄H₉NS |

| pKa (conjugate acid) | 8.0 - 9.0 | Lower than piperidine due to increased s-character of the nitrogen lone pair in the strained ring. |

| cLogP | ~0.5 | Based on related structures and the presence of polar functional groups. |

| Appearance | Colorless to pale yellow oil | Typical for small, functionalized amines. |

| Solubility | Soluble in water and common organic solvents | The polar N-H and C-S bonds contribute to water solubility. |

Table 1: Estimated Physicochemical Properties of this compound.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is characterized by three main features: the nucleophilicity and basicity of the azetidine nitrogen, the reactivity of the thioether group, and the potential for ring-opening reactions due to ring strain.

N-Functionalization

The secondary amine of the azetidine ring is a key handle for introducing diversity and modulating the properties of the molecule. It can undergo a variety of standard N-functionalization reactions, including:

-

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones.

-

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides or boronic acids.

-

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Caption: Key N-functionalization reactions of the this compound scaffold.

Thioether Oxidation

The sulfur atom of the methylsulfanyl group can be readily oxidized to the corresponding sulfoxide and sulfone. This transformation is of significant interest in medicinal chemistry as it can profoundly alter the physicochemical properties of a molecule, such as polarity, solubility, and hydrogen bonding capacity.[10] Common oxidizing agents for this transformation include:

-

To Sulfoxide: m-Chloroperoxybenzoic acid (m-CPBA) (1 equivalent), sodium periodate (NaIO₄), or hydrogen peroxide (H₂O₂).

-

To Sulfone: m-CPBA (2 equivalents), potassium permanganate (KMnO₄), or Oxone®.

The resulting 3-(methylsulfinyl)azetidine and 3-(methylsulfonyl)azetidine are valuable building blocks in their own right, offering different steric and electronic profiles compared to the parent thioether.[11]

Caption: Stepwise oxidation of the thioether to the corresponding sulfoxide and sulfone.

Ring-Opening Reactions

The inherent strain of the azetidine ring makes it susceptible to ring-opening reactions under certain conditions, particularly upon activation of the ring nitrogen.[12][13][14] This can occur via nucleophilic attack at one of the ring carbons, leading to the formation of functionalized acyclic amines. Acid-mediated ring-opening is a known decomposition pathway for some N-substituted azetidines.[13] While often considered a potential liability in terms of chemical stability, this reactivity can also be harnessed for the synthesis of more complex molecular architectures.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold and its oxidized derivatives are increasingly recognized for their potential to impart desirable properties in drug candidates. The azetidine ring itself can enhance metabolic stability, improve solubility, and provide a rigid framework for precise positioning of substituents.[1][5] The sulfur-containing side chain offers additional opportunities for modulation of physicochemical and pharmacokinetic properties.

Role as a Bioisostere and Pharmacokinetic Modulator

The azetidine ring is often employed as a bioisosteric replacement for larger, more flexible rings like piperidine and pyrrolidine.[4] This can lead to improved metabolic stability by blocking N-dealkylation pathways.[4] The thioether and its oxidized forms can serve as replacements for other functional groups, influencing polarity, hydrogen bonding potential, and metabolic fate.

| Derivative | Key Properties | Potential Applications in Drug Design |

| Thioether (-SMe) | - Lipophilic- Weak H-bond acceptor | - Can occupy hydrophobic pockets.- May undergo metabolism (S-oxidation). |

| Sulfoxide (-S(O)Me) | - Chiral center- Polar- Strong H-bond acceptor | - Can introduce chirality.- Increases polarity and aqueous solubility.- Can form specific H-bonds with target proteins. |

| Sulfone (-SO₂Me) | - Polar- Strong H-bond acceptor- Metabolically stable | - Significantly increases polarity.- Acts as a potent H-bond acceptor.- Generally resistant to further metabolism. |

Table 2: Comparative Properties of this compound and its Oxidized Derivatives in a Medicinal Chemistry Context.

Therapeutic Areas of Interest

Azetidine-containing compounds have shown promise in a wide range of therapeutic areas.[1][15][16] The 3-methylsulfonyl derivative, in particular, is a valuable building block for compounds targeting the central nervous system (CNS), as the sulfonyl group can act as a polar handle to modulate properties like blood-brain barrier penetration.[11] Azetidine-based scaffolds have been explored in the development of:

-

CNS agents: The constrained nature of the azetidine ring can be beneficial for achieving the required conformations for binding to CNS targets.[11][17]

-

Antibacterial agents: The azetidine motif is a well-known component of β-lactam antibiotics, and non-lactam azetidines have also been investigated for their antibacterial properties.[15]

-

Anticancer agents: Several approved and investigational anticancer drugs incorporate the azetidine scaffold.[1][18]

While specific examples of marketed drugs containing the this compound moiety are not prominent, the closely related 3-methylsulfonylazetidine is a commercially available building block used in pharmaceutical research.[11] This indicates its utility in the construction of more complex drug candidates.

Conclusion and Future Outlook

This compound and its oxidized derivatives represent a powerful and versatile class of building blocks for modern drug discovery. The unique combination of a strained azetidine ring and a tunable sulfur-containing side chain provides medicinal chemists with a rich toolkit for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The synthetic accessibility of these scaffolds, coupled with their demonstrated potential to enhance metabolic stability and modulate physicochemical properties, ensures their continued importance in the development of next-generation therapeutics. As our understanding of the interplay between molecular structure and biological function deepens, we can expect to see the this compound motif and its derivatives featured in an increasing number of innovative drug candidates across a broad spectrum of therapeutic areas.

References

-

A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC.

-

Ethyl this compound-3-carboxylate | C7H13NO2S | CID 165899349. PubChem.

-

Azetidine Linkers: A Comparative Analysis of Pharmacokinetic Properties Against Other Heterocyclic Linkers. Benchchem.

-

Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica.

-

The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews.

-

3-Methylsulfonyl-azetidine HCl. Benchchem.

-

Azetidinones. International Journal of Pharmaceutical Sciences Review and Research.

-

US3668196A - 3-azetidinols. Google Patents.

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.

-

The Azetidine Advantage: A Comparative Analysis of Pharmacokinetic Properties. Benchchem.

-

This compound-3-carboxylic acid hydrochloride | 2624139-76-8. Sigma-Aldrich.

-

Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. Chinese Journal of Organic Chemistry.

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.

-

Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. SciSpace.

-

Azetidines in Drug Discovery. PharmaBlock.

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.

-

Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed.

-

Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry.

-

Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. NIH.

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC.

-

Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. PMC.

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate.

-

REVIEW Organic & Biomolecular Chemistry. Royal Society of Chemistry.

-

This compound-3-carboxylic acid hydrochloride (C5H9NO2S). PubChemLite.

-

Synthesis of 3-aryl-3-sulfanyl azetidines by iron-catalyzed thiol alkylation with N-Cbz azetidinols. Spiral.

-

Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.

-

The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. MDPI.

-

Substituted Azetidines in Drug Discovery | Building Blocks | Blog. Life Chemicals.

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.

-

Examples of biologically active drug leads containing azetidine[³]. ResearchGate.

-

1.2 Azetidinones (~-Lactams). Comprehensive Organic Chemistry.

-

Access to 3-Azetidines via Halogenation of Titanacyclobutanes. PMC.

-

N -Acylated amino acid methyl esters from marine Roseobacter group bacteria. Beilstein Journal of Organic Chemistry.

-

Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI.

-

Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.

-

N-arylation of aziridines. PubMed.

-

3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. PubMed Central.

-

3-(Tert-butylsulfanylmethyl)azetidine | C8H17NS | CID 115070699. PubChem.

-

New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. ResearchGate.

-

A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4. Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs. | Semantic Scholar [semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 3-aryl-3-sulfanyl azetidines by iron-catalyzed thiol alkylation with N-Cbz azetidinols [spiral.imperial.ac.uk]

- 9. Ethyl this compound-3-carboxylate | C7H13NO2S | CID 165899349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]

- 13. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lifechemicals.com [lifechemicals.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Emergence of 3-(Methylsulfanyl)azetidine: A Technical Guide to its Synthesis and Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry